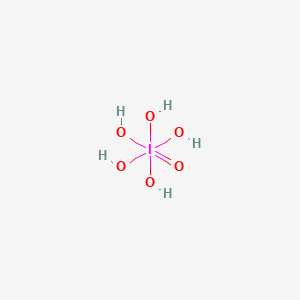

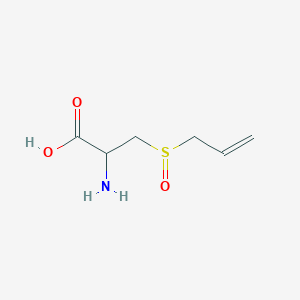

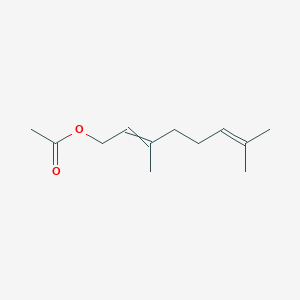

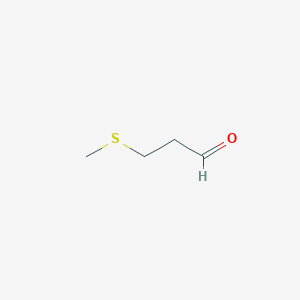

![molecular formula C9H9N3O2S B105758 4-氨基-2,5-二甲基噻吩并[2,3-d]嘧啶-6-羧酸 CAS No. 923737-07-9](/img/structure/B105758.png)

4-氨基-2,5-二甲基噻吩并[2,3-d]嘧啶-6-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid" is a derivative of thieno[2,3-d]pyrimidine, which is a heterocyclic compound that has garnered interest due to its potential applications in pharmaceuticals. The structure of thieno[2,3-d]pyrimidine derivatives is known to be significant in biology and medicine, as it is related to the pyrimidine bases found in DNA .

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidine derivatives has been explored in various studies. For instance, a one-pot synthesis method has been reported for the creation of novel pyrimido[4,5-d]pyrimidine derivatives, which are structurally related to thieno[2,3-d]pyrimidine compounds . Another study describes the synthesis of methyl esters of pyrrolo[2,3-d]pyrimidine-6-carboxylic acids, which are structurally similar and could provide insights into the synthesis of the compound . Additionally, the synthesis of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides has been achieved, further demonstrating the synthetic accessibility of thieno[2,3-d]pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives has been studied extensively. For example, the crystallization of 4-amino-5-chloro-2,6-dimethylpyrimidine with carboxylic acids has led to the formation of cocrystals, revealing insights into the molecular recognition processes involving hydrogen bonding, which is crucial for the targeted drug action of pharmaceuticals containing this functionality .

Chemical Reactions Analysis

The reactivity of thieno[2,3-d]pyrimidine derivatives has been explored in various chemical reactions. The study of 6-[(dimethylamino)methylene]aminouracil has shown that it can react with heterocumulenes to form pyrimido[4,5-d]pyrimidine derivatives . Moreover, the synthesis of 2-((2-amino-4,6-dimethylpyrimidine-5yl)diazenyl)benzoic acid through diazotization and coupling reactions indicates the potential for diverse chemical transformations involving the amino and methyl groups on the pyrimidine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives are influenced by their molecular structure. The presence of amino and methyl groups, as well as the potential for various tautomeric forms, can affect properties such as solubility, melting point, and reactivity. The cocrystal studies provide evidence for different tautomeric forms of the cation, which can have implications for the compound's physical properties and its interactions with other molecules . Additionally, the antimicrobial activity of related compounds has been assessed, indicating that these derivatives can have significant biological activity .

科学研究应用

抗癌药物开发

4-氨基-2,5-二甲基噻吩并[2,3-d]嘧啶-6-羧酸: 在新型抗癌药物开发中显示出巨大潜力。该化合物的结构包括一个嘧啶环,与许多已知的抗癌剂类似。 研究人员发现,该化合物的衍生物对各种癌细胞系表现出强效的抗癌活性,其中一些显示出纳摩尔范围内的 IC50 值 .

抗增殖特性

该化合物已被研究其抗增殖作用,特别是在乳腺癌模型中。 据观察,某些衍生物可以有效抑制癌细胞的增殖,包括 MCF-7 和 MDA-MB-231 细胞系,而不会对正常细胞产生细胞毒性 . 这种选择性毒性对于靶向癌症治疗的开发至关重要。

抗病毒研究

噻吩并[2,3-d]嘧啶骨架也因其抗病毒特性而被探索。 虽然可能无法获得关于4-氨基-2,5-二甲基噻吩并[2,3-d]嘧啶-6-羧酸的具体研究,但相关化合物已证明对各种病毒感染有效,表明在抗病毒药物开发中的潜在应用 .

抗炎应用

具有嘧啶核心结构的化合物与抗炎活性有关。 噻吩并[2,3-d]嘧啶的新型衍生物的合成可能导致发现新的抗炎剂,这可能有利于治疗关节炎和其他炎症性疾病 .

作用机制

Target of Action

The primary target of 4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family .

Mode of Action

PARP-1 is involved in DNA repair damage. Inhibitors of PARP-1, like 4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid, have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Biochemical Pathways

PARP-1 regulates a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .

Pharmacokinetics

It is known that the compound is soluble in 026 mM phosphate buffer pH 71 and propylene glycol . This solubility suggests that the compound may have good bioavailability.

Result of Action

The result of the action of 4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid is the inhibition of PARP-1, which compromises the DNA repair mechanism in cancer cells, leading to genomic dysfunction and cell death .

属性

IUPAC Name |

4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S/c1-3-5-7(10)11-4(2)12-8(5)15-6(3)9(13)14/h1-2H3,(H,13,14)(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNLMHVODYNYSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=NC(=C12)N)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。